1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane
Description
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with fluoromethyl and iodine substituents. BCPs are rigid, three-dimensional scaffolds increasingly used in medicinal chemistry as bioisosteres for aromatic rings, alkynes, and tert-butyl groups due to their ability to enhance solubility, metabolic stability, and three-dimensionality .
Properties
IUPAC Name |
1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUQSLQGWKCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate halogenated reagents. One common method includes the use of alkyl iodides and propellane under light-induced conditions, which allows for the formation of bicyclo[1.1.1]pentane iodides . This reaction is performed in a continuous flow process, making it scalable for industrial production .
Chemical Reactions Analysis
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as photoredox-catalyzed radical addition.
Defluorinative Reactions: Visible light-induced defluorinative gem-difluoroallylation is another reaction type this compound can undergo.
Common reagents used in these reactions include sodium arylsulfinates, difluoroiodane (III) reagents, and various alkenes and alkynes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, enhancing the pharmacokinetic properties of drug candidates.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms can undergo substitution and radical reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key BCP Derivatives
Key Observations :
- Iodine Reactivity: The iodine in 1-(fluoromethyl)-3-iodo-BCP enables nucleophilic substitution (e.g., with amines or organometallics), similar to other 3-iodo-BCPs . However, trifluoromethyl-substituted BCPs (e.g., 1-CF3-3-I-BCP) show reduced reactivity due to steric and electronic effects .
- Fluorine Effects: Difluoro-BCP carboxylates () prioritize electrophilic pathways, whereas the fluoromethyl group in the target compound may enhance metabolic stability and polarity compared to non-fluorinated analogs .
- Synthetic Routes : The synthesis of 3-iodo-BCP-1-carboxamides () uses amide coupling, while radical methods () are critical for halogenated BCPs.
Physicochemical and Spectral Properties
Spectral Data Comparison
Table 2: NMR and HRMS Data for Selected BCP Derivatives
Notes:
- difluoro-BCPs in ).
- Iodo-BCP derivatives consistently exhibit downfield-shifted carbons adjacent to iodine (e.g., 34.2 ppm in 2p) .
Bioisosteric Potential
- Phenyl Replacement : BCPs improve solubility and reduce planar aromaticity. For example, replacing a para-fluorophenyl group with BCP in γ-secretase inhibitors increased Cmax and AUC by 4-fold in mice .
- Linker Utility : BCPs act as rigid spacers (e.g., in Lp-PLA2 inhibitors), where the fluoromethyl group may fine-tune lipophilicity .
Limitations and Opportunities
- Bridge Functionalization: Secondary bridge functionalization (e.g., fluoromethyl at bridgehead) remains challenging but offers novel vectors for drug design .
- Metabolic Stability: Fluorinated BCPs (e.g., 1-(fluoromethyl)-3-iodo-BCP) are hypothesized to resist oxidative metabolism better than non-fluorinated analogs .
Biological Activity
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activity. The bicyclo[1.1.1]pentane (BCP) framework serves as a non-classical bioisostere for traditional aromatic systems, offering advantages in drug design, particularly in enhancing metabolic stability and reducing toxicity.
- IUPAC Name : 1-fluoro-3-iodobicyclo[1.1.1]pentane
- Molecular Formula : CHFI
- Molecular Weight : 212.01 g/mol
- CAS Number : 146038-59-7
- Purity : 97% .
The biological activity of this compound is hypothesized to involve interactions similar to other bicyclic compounds that act on specific biological targets, such as enzymes or receptors. The presence of fluorine and iodine substituents may enhance binding affinity and specificity toward these targets.
Target Interactions
Research indicates that compounds with a bicyclo[1.1.1]pentane core can effectively inhibit various biological pathways, including:
- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO has been linked to enhanced immune responses against tumors, making it a target for cancer therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its compact structure, which may facilitate permeability across biological membranes.
Study 1: IDO Inhibitors
A study focused on the development of IDO inhibitors highlighted the effectiveness of bicyclo[1.1.1]pentane derivatives in improving metabolic stability compared to traditional phenyl-containing compounds . The introduction of the bicyclic structure mitigated hydrolysis issues associated with amide bonds, leading to compounds with enhanced pharmacokinetic profiles.
| Compound | IC (nM) | Selectivity | Oral Bioavailability |
|---|---|---|---|
| BCP-based IDO inhibitor | 2.8 | High | Excellent |
Study 2: Synthesis and Functionalization
Research on the synthesis of BCP derivatives demonstrated scalable methods for producing these compounds, which are crucial for further biological evaluation . The ability to create various functionalized BCPs allows for extensive structure-activity relationship studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
